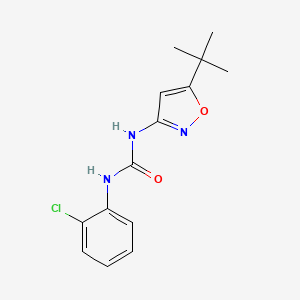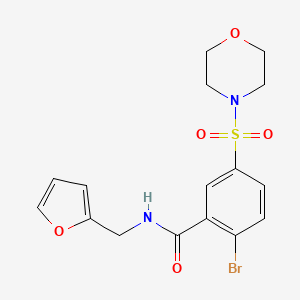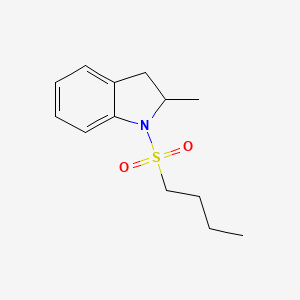
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide, also known as EPMS, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. This compound belongs to the class of sulfonamide-based drugs and has been shown to exhibit potent inhibitory activity against a variety of enzymes and proteins.
Wirkmechanismus
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide exerts its inhibitory activity by binding to the active site of enzymes and proteins. It has been shown to form hydrogen bonds and hydrophobic interactions with the amino acid residues in the active site, which results in the inhibition of enzyme activity. The exact mechanism of action of this compound varies depending on the target enzyme or protein.
Biochemical and physiological effects:
This compound has been shown to exhibit potent inhibitory activity against various enzymes and proteins, which results in a wide range of biochemical and physiological effects. It has been reported to inhibit the growth and proliferation of cancer cells, reduce inflammation, and exhibit neuroprotective effects. Additionally, this compound has been shown to exhibit anti-angiogenic activity, which is important for the prevention of cancer metastasis.
Vorteile Und Einschränkungen Für Laborexperimente
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has several advantages for lab experiments, including its high potency and specificity, which allows for the selective inhibition of target enzymes and proteins. Additionally, this compound has been reported to exhibit good pharmacokinetic properties, which makes it suitable for in vivo studies. However, one of the limitations of this compound is its low solubility in aqueous solutions, which can make it difficult to work with in certain experimental setups.
Zukünftige Richtungen
There are several future directions for the research and development of 1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide. One potential application of this compound is in the treatment of cancer, where it has shown promising results in preclinical studies. Additionally, this compound has potential applications in the treatment of inflammation and neurodegenerative disorders. Further research is needed to optimize the synthesis method of this compound and to improve its pharmacokinetic properties. Furthermore, the exact mechanism of action of this compound needs to be elucidated for its potential therapeutic applications to be fully understood. Overall, this compound is a promising small molecule inhibitor that has the potential to be developed into a therapeutic agent for various diseases.
Synthesemethoden
The synthesis of 1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide involves the reaction of 3-(pyridin-3-ylmethyl)-1H-pyrazole-4-carboxylic acid with ethyl chloroformate and then with ammonium sulfamate. The resulting product is purified by column chromatography to obtain the final product. This synthesis method has been reported in various research articles and has been optimized for high yield and purity.
Wissenschaftliche Forschungsanwendungen
1-ethyl-N-(3-pyridinylmethyl)-1H-pyrazole-4-sulfonamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, inflammation, and neurodegenerative disorders. It has been shown to exhibit potent inhibitory activity against carbonic anhydrase IX, which is overexpressed in many solid tumors. This compound has also been shown to inhibit the activity of matrix metalloproteinases, which are involved in the degradation of extracellular matrix proteins and play a crucial role in cancer metastasis. Additionally, this compound has been reported to exhibit anti-inflammatory activity by inhibiting the production of nitric oxide and prostaglandin E2. Furthermore, this compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Eigenschaften
IUPAC Name |
1-ethyl-N-(pyridin-3-ylmethyl)pyrazole-4-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4O2S/c1-2-15-9-11(8-13-15)18(16,17)14-7-10-4-3-5-12-6-10/h3-6,8-9,14H,2,7H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIUDWEYZUXSIEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=C(C=N1)S(=O)(=O)NCC2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-chloro-2-(3-oxa-9-azaspiro[5.5]undec-9-ylmethyl)phenoxy]acetic acid](/img/structure/B5348187.png)
![1-ethyl-N-[(2E)-3-phenylprop-2-en-1-yl]-1H-tetrazol-5-amine](/img/structure/B5348197.png)
![N-{2-[2-(3,4-dichlorophenyl)morpholin-4-yl]-2-oxoethyl}acetamide](/img/structure/B5348202.png)
![4-{[4-hydroxy-4-(hydroxymethyl)piperidin-1-yl]carbonyl}-N-propylbenzenesulfonamide](/img/structure/B5348209.png)
![4-[4-(1-hydroxy-3-methylbutyl)-1-piperidinyl]-N-isopropyl-2-pyridinecarboxamide](/img/structure/B5348211.png)

![2-benzyl-6-(4-hydroxy-3-methoxybenzylidene)-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5348218.png)

![1-[4-(dimethylamino)-2-phenyl-5,8-dihydropyrido[3,4-d]pyrimidin-7(6H)-yl]-1-oxo-2-propanol](/img/structure/B5348235.png)
![N-[3-(cyclohexyloxy)propyl]-1-[(dimethylamino)sulfonyl]-4-piperidinecarboxamide](/img/structure/B5348240.png)
![3-[2-(1H-indazol-6-ylamino)-2-oxoethyl]-N,N,4-trimethyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5348256.png)

![N-(5-{[4-(diphenylmethyl)-1-piperazinyl]methyl}-1,3-thiazol-2-yl)acetamide](/img/structure/B5348260.png)
![N-[(7-fluoro-2-oxo-1,2-dihydro-3-quinolinyl)methyl]-2-(1-isopropyl-3-oxo-2-piperazinyl)acetamide](/img/structure/B5348268.png)